molecular formula C8H8FNO B1278424 3'-Amino-4'-fluoroacetophenone CAS No. 2002-82-6

3'-Amino-4'-fluoroacetophenone

Cat. No.: B1278424
CAS No.: 2002-82-6
M. Wt: 153.15 g/mol
InChI Key: LUKSDHOQKVTGGT-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3’-Amino-4’-fluoroacetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of biologically active organic molecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 3’-Amino-4’-fluoroacetophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it has been shown to impact the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, 3’-Amino-4’-fluoroacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-4’-fluoroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. These changes can affect its efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-Amino-4’-fluoroacetophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3’-Amino-4’-fluoroacetophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, 3’-Amino-4’-fluoroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 3’-Amino-4’-fluoroacetophenone is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .

Preparation Methods

The preparation of 3’-Amino-4’-fluoroacetophenone can be achieved through various synthetic routes. One common method involves the reaction of phenylacetyl fluoride (C8H7COF) with carbamone (CH3C(O)NH2) in the presence of a base . This reaction yields 3’-Amino-4’-fluoroacetophenone as the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3’-Amino-4’-fluoroacetophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium

Properties

IUPAC Name

1-(3-amino-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKSDHOQKVTGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442339
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-82-6
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-fluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

39 g of 4'-fluoro-3'-nitroacetophenone, melting point: 44° C, were hydrogenated in 390 ml of methanol at 20 atm. and 40° C in the presence of Raney-Nickel to give the 3'-amino-4'-fluoro-acetophenone, melting point: 70° C).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 0° C., a solution of 11.1 g (89 mmol) of tin chloride dihydrate in 12 ml of water was added dropwise over a period of 15 min to a solution of 3 g (16.4 mmol) of 4-fluoro-3-nitroacetophenone in 7.8 ml of 12 N hydrochloric acid. The reaction mixture was then heated at reflux for 15 min and subsequently stirred at RT overnight. The reaction mixture was then poured on ice, adjusted to pH 12 using 50% strength aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried over magnesium sulphate and concentrated. This gave 2.47 g (purity 90%, 87% of theory) of the target compound.
Name
tin chloride dihydrate
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred mixture of 3'-nitro-4'-fluoroacetophenone (10.04 g, 55 mmol) in 72 mL of concentrated hydrochloric acid, was added tin (II) chloride dihydrate (37 grams), in portions. After approximately one third of the material had been added, a rapid rise in the internal reaction temperature (to 95° C.) was noted. The mixture was then heated to reflux for 10 minutes, this resulted in the dissolution of all solids to give a solution. The mixture was then cooled to room temperature and poured onto an ice/water mixture (150 g). The mixture was then further cooled in an ice bath while 50% sodium hydroxide was added until pH 12 was reached. The aqueous layer was extracted twice with ether (50 mL). The combined organic extracts were washed with brine and then dried over sodium sulfate. Removal of the drying agent and in vacuo concentration of the filtrate afforded a yellow-orange oil (8.73 g) which was recrystallized on standing. This material was of sufficient purity to be used directly in the next step (Part 3).
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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